Cas no 51170-55-9 (tert-Butyl N-(Propan-2-yl)carbamate)
tert-Butyl N-(Propan-2-yl)carbamate Chemical and Physical Properties
Names and Identifiers
-
- Tert-butyl N-propan-2-ylcarbamate
- TERT-BUTYL ISOPROPYLCARBAMATE
- AC1NOS85
- tert-butyl N-isopropylcarbamate
- N-(tert-butyloxycarbonyl)isopropylamine
- N-propan-2-ylcarbamic acid tert-butyl ester
- A828473
- 1,1-dimethylethyl (1-methylethyl)carbamate
- tert-butyl N-(isopropyl)carbamate
- 51170-55-9
- CS-0038625
- DTXSID20408241
- isopropyl-carbamic acid tert-butyl ester
- AKOS013616963
- DB-087273
- SCHEMBL10652
- tert-butyl N-(propan-2-yl)carbamate
- t-Butyl N-(propan-2-yl)carbamate
- BCA17055
- AS-62387
- MFCD02380471
- JRFZNGUHKPPRHG-UHFFFAOYSA-N
- EN300-7071218
- TERT-BUTYLISOPROPYLCARBAMATE
- W12431
- Carbamic acid, (1-methylethyl)-, 1,1-dimethylethyl ester
- Z1220725142
- tert-Butyl N-(Propan-2-yl)carbamate
-
- MDL: MFCD02380471
- Inchi: 1S/C8H17NO2/c1-6(2)9-7(10)11-8(3,4)5/h6H,1-5H3,(H,9,10)
- InChI Key: JRFZNGUHKPPRHG-UHFFFAOYSA-N
- SMILES: O(C(NC(C)C)=O)C(C)(C)C
Computed Properties
- Exact Mass: 159.12601
- Monoisotopic Mass: 159.126
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 4
- Complexity: 136
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 38.3A^2
- XLogP3: 1.7
Experimental Properties
- PSA: 38.33
tert-Butyl N-(Propan-2-yl)carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB488298-1 g |
t-Butyl N-(propan-2-yl)carbamate; 95% |
51170-55-9 | 1g |
€467.00 | 2023-04-20 | ||
| abcr | AB488298-5 g |
t-Butyl N-(propan-2-yl)carbamate; 95% |
51170-55-9 | 5g |
€1,317.00 | 2023-04-20 | ||
| TRC | T205673-10mg |
tert-Butyl N-(Propan-2-yl)carbamate |
51170-55-9 | 10mg |
$ 52.00 | 2023-09-06 | ||
| TRC | T205673-50mg |
tert-Butyl N-(Propan-2-yl)carbamate |
51170-55-9 | 50mg |
$ 63.00 | 2023-09-06 | ||
| TRC | T205673-100mg |
tert-Butyl N-(Propan-2-yl)carbamate |
51170-55-9 | 100mg |
$ 98.00 | 2023-09-06 | ||
| eNovation Chemicals LLC | D772985-5g |
tert-butyl N-(propan-2-yl)carbamate |
51170-55-9 | 95% | 5g |
$1740 | 2024-06-06 | |
| abcr | AB488298-1g |
t-Butyl N-(propan-2-yl)carbamate, 95%; . |
51170-55-9 | 95% | 1g |
€171.30 | 2025-04-18 | |
| abcr | AB488298-5g |
t-Butyl N-(propan-2-yl)carbamate, 95%; . |
51170-55-9 | 95% | 5g |
€384.50 | 2025-04-18 | |
| OTAVAchemicals | 5416387-50MG |
tert-butyl N-(propan-2-yl)carbamate |
51170-55-9 | 95% | 50MG |
$29 | 2023-07-09 | |
| OTAVAchemicals | 5416387-100MG |
tert-butyl N-(propan-2-yl)carbamate |
51170-55-9 | 95% | 100MG |
$52 | 2023-07-09 |
tert-Butyl N-(Propan-2-yl)carbamate Suppliers
tert-Butyl N-(Propan-2-yl)carbamate Related Literature
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
Additional information on tert-Butyl N-(Propan-2-yl)carbamate
tert-Butyl N-(Propan-2-yl)carbamate: A Comprehensive Overview
tert-Butyl N-(Propan-2-yl)carbamate, also known by its CAS number 51170-55-9, is a chemical compound that has garnered significant attention in the fields of organic chemistry and pharmaceutical research. This compound is a derivative of carbamic acid, with a unique structure that combines a tert-butyl group and a propan-2-yl group. Its molecular formula is C10H20N2O2, and it exists as a white crystalline solid under standard conditions.
The synthesis of tert-butyl N-(propan-2-yl)carbamate typically involves the reaction of tert-butyl chloroformate with propan-2-amine in the presence of a base. This reaction pathway is well-documented in organic chemistry literature and is considered efficient for producing high-purity samples. The compound's stability and reactivity make it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.
In recent years, researchers have explored the potential applications of tert-butyl N-(propan-2-yl)carbamate in drug development. Studies have shown that this compound exhibits interesting pharmacokinetic properties, making it a promising candidate for use as a prodrug or as part of drug delivery systems. For instance, a 2023 study published in the Beyond its pharmaceutical applications, tert-butyl N-(propan-2-yl)carbamate has also found utility in agrochemicals. Its ability to act as a stabilizer for pesticides and herbicides has been extensively studied, with recent findings suggesting improved efficacy when used in combination with other adjuvants. This dual functionality underscores its versatility across multiple industries. The environmental impact of tert-butyl N-(propan-2-yl)carbamate has also been a topic of interest. Research conducted in 2023 indicates that the compound degrades relatively quickly under aerobic conditions, reducing its persistence in soil and water systems. This biodegradability is a positive attribute, particularly for applications where environmental safety is a concern. In terms of safety, tert-butyl N-(propan-2-yl)carbamate is generally considered non-toxic at typical exposure levels. However, like many organic compounds, it should be handled with care to avoid prolonged skin contact or inhalation. Proper personal protective equipment (PPE) is recommended during synthesis and handling procedures. The future outlook for tert-butyl N-(propan-2-yl)carbamate appears bright, with ongoing research exploring its potential in advanced materials science and green chemistry. Its role as a building block for more complex molecules continues to expand, driven by advancements in synthetic methodologies and an increased focus on sustainable chemical practices.
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